molecular formula C21H21N7O B2897044 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034619-65-1

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No. B2897044
CAS RN: 2034619-65-1
M. Wt: 387.447
InChI Key: HDUCSJCDZOWBCU-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H21N7O and its molecular weight is 387.447. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Activities

The compound has been explored for its potential in anticancer and anti-inflammatory applications. Research indicates that derivatives of pyrazolopyrimidines, closely related to the mentioned compound, exhibit cytotoxic activity against cancer cell lines such as HCT-116 and MCF-7 and also possess 5-lipoxygenase inhibition activities. This suggests their potential role in the development of novel anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Antimicrobial Activity

Compounds incorporating similar structural motifs have been synthesized and evaluated for their antimicrobial activities. The synthesis of new heterocycles incorporating the antipyrine moiety, for example, resulted in compounds tested and evaluated as antimicrobial agents, indicating the potential use of such compounds in fighting bacterial and fungal infections (Bondock et al., 2008).

Anti-Tuberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized, showing significant activity against Mycobacterium tuberculosis. This highlights the potential application of compounds with similar structural features in the treatment of tuberculosis, one of the leading infectious diseases worldwide (Jeankumar et al., 2013).

Antiviral Activity

Furthermore, derivatives have been synthesized and tested for their antiviral activities, particularly against the avian influenza virus, showing significant effectiveness. This suggests the potential of these compounds in the development of new antiviral drugs, which is crucial in the face of emerging viral threats (Hebishy et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazolo[3,4-d]pyrimidine derivatives, have been known to interact with a broad range of targets .

Mode of Action

Similar compounds have been reported to induce apoptosis or trigger cell cycle arrest in certain cell lines . The compound’s interaction with its targets could lead to changes in cellular processes, ultimately affecting cell survival and proliferation.

Biochemical Pathways

Compounds with similar structures have been associated with various biological activities, including anti-inflammatory, antioxidant, and cytotoxic activities . These activities suggest that the compound could affect multiple biochemical pathways, leading to downstream effects on cellular processes.

Result of Action

Similar compounds have shown cytotoxic activities against certain cell lines . This suggests that the compound could have potential anti-cancer properties.

properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c1-15-18(16(2)27(25-15)20-10-6-7-12-22-20)11-13-23-21(29)19-14-24-28(26-19)17-8-4-3-5-9-17/h3-10,12,14H,11,13H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUCSJCDZOWBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

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